1-(5-Bromopyridin-2-yl)piperazine
Overview
Description
1-(5-Bromopyridin-2-yl)piperazine is a chemical compound with the molecular formula C9H12BrN3 and a molecular weight of 242.12 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
This compound is a unique chemical that is provided to early discovery researchers for the purpose of studying potentially hazardous chemicals .
Mode of Action
It is known that the compound interacts with its targets, leading to changes that can be studied for further understanding .
Biochemical Pathways
As a biochemical reagent, it can be used as a biological material or organic compound for life science related research .
Action Environment
It is known that the compound should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals .
Biochemical Analysis
Biochemical Properties
1-(5-Bromopyridin-2-yl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with α2-adrenergic receptors, acting as an antagonist . This interaction is crucial in modulating neurotransmitter release and influencing various physiological processes. Additionally, this compound can bind to other proteins and enzymes, affecting their activity and function.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with α2-adrenergic receptors can alter the signaling pathways involved in neurotransmitter release, leading to changes in cellular responses . Furthermore, this compound can affect gene expression by binding to specific transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation. For instance, its antagonistic action on α2-adrenergic receptors involves binding to the receptor and preventing the binding of endogenous agonists . This inhibition results in altered receptor activity and downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light or heat, can lead to its degradation. In in vitro and in vivo studies, long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal effects on cellular function and physiological processes. At higher doses, it can lead to significant changes in cell signaling pathways, gene expression, and cellular metabolism. Studies have also reported toxic or adverse effects at high doses, including alterations in liver and kidney function . Therefore, it is crucial to determine the appropriate dosage range for specific experimental conditions to avoid potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect the activity of other metabolic enzymes, thereby influencing overall metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It can interact with specific transporters or binding proteins, facilitating its uptake and distribution . Once inside the cell, this compound can localize to specific cellular compartments, such as the cytoplasm or nucleus, where it exerts its effects. The distribution of this compound within tissues can also influence its overall pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may contain nuclear localization signals that facilitate its transport into the nucleus, where it can interact with transcription factors and other nuclear proteins. Additionally, post-translational modifications, such as phosphorylation or acetylation, can influence the subcellular localization and activity of this compound.
Preparation Methods
The synthesis of 1-(5-Bromopyridin-2-yl)piperazine typically involves the reaction of 5-bromopyridine with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
1-(5-Bromopyridin-2-yl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological processes and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Comparison with Similar Compounds
1-(5-Bromopyridin-2-yl)piperazine can be compared with other similar compounds such as:
5-Bromo-2-piperazinopyridine: Similar in structure but with different functional groups.
5-Bromo-2-(piperazin-1-yl)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
4-Boc-1-(5-bromo-2-pyridyl)piperazine: Contains a Boc protecting group, making it useful in specific synthetic applications
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in research and industrial contexts.
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJBNGGYLBVCJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585970 | |
Record name | 1-(5-Bromopyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73406-97-0 | |
Record name | 1-(5-Bromopyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-(piperazin-1-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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